molecular formula C20H21N3O4 B2591288 1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894018-90-7

1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2591288
CAS No.: 894018-90-7
M. Wt: 367.405
InChI Key: DQFQOWUHJGPSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) backbone. The compound features two distinct aromatic substituents: a 4-acetylphenyl group and a 3-methoxyphenyl moiety attached to a 5-oxopyrrolidin-3-yl ring. The 5-oxopyrrolidin-3-yl scaffold may confer conformational rigidity or hydrogen-bonding capabilities, which are critical in biological interactions.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13(24)14-6-8-15(9-7-14)21-20(26)22-16-10-19(25)23(12-16)17-4-3-5-18(11-17)27-2/h3-9,11,16H,10,12H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFQOWUHJGPSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative that has garnered attention for its potential biological activities, particularly as an agonist for the formyl peptide receptor-like 1 (FPRL1). This receptor is involved in various physiological processes, including immune response and inflammation. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of This compound can be represented as follows:

  • Molecular Formula: C17_{17}H18_{18}N2_{2}O3_{3}
  • Molecular Weight: 298.34 g/mol

FPRL1 Agonist Activity

Research indicates that this compound acts as an FPRL1 agonist, which has implications for its use in treating inflammatory diseases. The FPRL1 receptor is known to mediate various immune responses, making it a target for drug development aimed at conditions like asthma, arthritis, and other inflammatory disorders.

Anti-Cancer Properties

In vitro studies have suggested that urea derivatives exhibit significant anti-cancer activities. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines. In a study assessing the activity of related urea compounds, some demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) as low as 15.9 μM against prostate cancer cell lines .

Antimicrobial Activity

Urea derivatives have also been reported to possess antimicrobial properties. A study indicated that certain urea compounds exhibited minimum inhibitory concentrations (MIC) against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Study 1: Synthesis and Evaluation of Urea Derivatives

A comprehensive study synthesized various urea derivatives and evaluated their biological activities. Among these, the compound of interest was found to significantly inhibit GSK-3β activity at concentrations as low as 1 μM, showcasing its potential in cancer therapy .

Study 2: FPRL1 Agonist Effects

In a patent detailing the pharmacological applications of this compound, it was noted that it effectively mobilizes calcium in response to fMLF (formyl methionine leucyl phenylalanine), which is crucial for FPRL1 activation. This mechanism underlines its therapeutic potential in inflammatory conditions .

Study 3: Antitumor Activity Assessment

Another research effort involved testing the antitumor efficacy of related urea compounds against multiple cancer cell lines. The findings revealed selective cytotoxicity with notable effectiveness against ovarian and lung cancer cells, thus supporting further exploration into this class of compounds for oncology applications .

Comparative Analysis of Biological Activities

Compound Biological Activity IC50/Other Metrics
Compound AFPRL1 AgonistEffective at low μM
Compound BAntitumorGI50: 15.9 μM
Compound CAntimicrobialMIC: 0.03–0.12 μg/mL

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name R₁ (Aryl Group) R₂ (Heterocyclic/Other) Molecular Weight (g/mol) Yield (%) Notable Properties/Activities
1-(4-Acetylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (Target) 4-Acetylphenyl 1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl ~357.4* N/A Hypothetical: Enhanced H-bonding
1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l) 4-Cyanophenyl 3-Methoxyphenyl 268.1 83.0 High yield; polar cyano group
1-(4-Cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea (6m) 4-Cyanophenyl 3,5-Di(trifluoromethyl)phenyl 373.4 82.8 Lipophilic CF₃ groups; higher mass
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea 4-Ethoxyphenyl 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl ~363.4* N/A Ethoxy vs. methoxy positional isomer
1-Methyl-3-(5-nitropyridin-2-yl)urea derivatives Variable (e.g., methyl) Pyridinyl/heterocyclic ~200–400 N/A Glucokinase activation; analgesia

*Estimated based on substituent contributions.

Substituent Impact on Properties

  • Electron-Withdrawing Groups (EWGs): The target compound’s 4-acetylphenyl group (COCH₃) contrasts with 4-cyanophenyl (CN) in compounds 6l and 6m . While both EWGs enhance polarity, the acetyl group may offer better metabolic stability compared to the cyano group, which is prone to hydrolysis.
  • Electron-Donating Groups (EDGs):

    • The 3-methoxyphenyl substituent in the target compound is an EDG, which could enhance π-π stacking interactions in biological targets. This contrasts with the 4-methoxyphenyl group in the ethoxy analogue from , where positional isomerism may alter binding affinity .
  • Heterocyclic Moieties:

    • The 5-oxopyrrolidin-3-yl ring in the target compound introduces conformational constraints and hydrogen-bonding sites, similar to pyridinyl groups in compounds. Such features are critical for enzyme active-site interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.